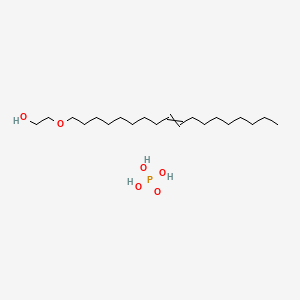
Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide
説明
Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is a chemical compound . It is used in scientific research due to its unique properties, making it valuable for various applications such as catalysis and organic synthesis.
Chemical Reactions Analysis
The specific chemical reactions involving Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide are not detailed in the search results. As this compound is used in scientific research, it may participate in a variety of reactions depending on the specific context.Physical And Chemical Properties Analysis
Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide has a molecular weight of 245.16400, a density of 1.69g/cm3, and a boiling point of 286.6ºC at 760 mmHg . Its molecular formula is C3H9BrN4S2 . Further physical and chemical properties may require additional research or consultation with a specialist.科学的研究の応用
Proteomics Research
Ethylenebis(isothiouronium bromide): is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the preparation of proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins within a complex biological sample .
Organocatalysis
This compound has been explored as a hydrogen-bonding organocatalyst. It’s particularly useful in asymmetric aldol reactions, reduction, and reductive amination processes. The hydrogen-bonding capabilities of Ethylenebis(isothiouronium bromide) allow for molecular recognition of anions, which is a critical aspect of supramolecular chemistry .
Supramolecular Chemistry
In supramolecular chemistry, Ethylenebis(isothiouronium bromide) is used for anion recognition and sensing. Its ability to form non-covalent interactions with anions makes it a valuable tool for constructing complex molecular systems that can respond to environmental changes .
Synthetic Applications
The chemical modification of Ethylenebis(isothiouronium bromide) allows for the creation of various functional molecular systems. Researchers utilize this compound to synthesize new materials with desired properties, such as increased stability or reactivity .
Molecular Recognition
Due to its structural configuration, Ethylenebis(isothiouronium bromide) can act as a molecular recognition element. It’s used in the design of sensors and assays that can detect specific molecules or ions, which is essential in diagnostic applications .
Green Chemistry
Ethylenebis(isothiouronium bromide): is part of the movement towards green chemistry. As an organocatalyst, it offers an alternative to metal-based catalysts, which are often sensitive to moisture and oxygen, more expensive, and potentially toxic. Its use aligns with the principles of green chemistry, aiming for processes that are more environmentally friendly and sustainable .
作用機序
The mechanism of action of Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is not explicitly mentioned in the search results. Given its use in scientific research, the mechanism of action may depend on the specific application.
Safety and Hazards
The safety data sheet for Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Further safety and hazard information should be obtained from the appropriate safety data sheet or a qualified professional.
特性
IUPAC Name |
2-carbamimidoylsulfanylethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4S2.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,5,6)(H3,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABTXEYLYWGJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)SC(=N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide | |
CAS RN |
6943-65-3 | |
| Record name | Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-ethylenebisisothiouronium dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2H-Pyrano[2,3-b]pyridin-2-one, 4-methyl-7-(4-morpholinyl)-](/img/structure/B1595892.png)







